molecular formula C8H14N2O2 B12078136 1-(Morpholine-4-carbonyl)cyclopropan-1-amine

1-(Morpholine-4-carbonyl)cyclopropan-1-amine

Cat. No.: B12078136
M. Wt: 170.21 g/mol
InChI Key: DIRLHBFDXIVVES-UHFFFAOYSA-N
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Description

1-(Morpholine-4-carbonyl)cyclopropan-1-amine is a chemical compound with the molecular formula C8H14N2O2 It is characterized by the presence of a morpholine ring attached to a cyclopropane ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholine-4-carbonyl)cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxylic acid derivatives with morpholine under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the cyclopropane and morpholine moieties .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Morpholine-4-carbonyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce cyclopropanol derivatives .

Scientific Research Applications

1-(Morpholine-4-carbonyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Morpholine-4-carbonyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid
  • 1-(Morpholine-4-carbonyl)cyclopropane-1-methanol

Uniqueness

1-(Morpholine-4-carbonyl)cyclopropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(1-aminocyclopropyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C8H14N2O2/c9-8(1-2-8)7(11)10-3-5-12-6-4-10/h1-6,9H2

InChI Key

DIRLHBFDXIVVES-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)N2CCOCC2)N

Origin of Product

United States

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